2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Medicinal chemistry Cheminformatics Procurement risk assessment

This synthetic small-molecule building block features a 1,2,4-oxadiazole core with a 2-bromophenyl handle, enabling palladium-catalyzed cross-couplings for rapid SAR exploration. The 2-bromo substituent offers a versatile exit vector for installing aromatic, heteroaromatic, or amine groups without de novo synthesis of the oxadiazole-cyclohexyl scaffold. Procure for medicinal-chemistry derivatization, proprietary screening, or as a matched negative control in oxadiazole-benzamide programs.

Molecular Formula C18H20BrN3O2
Molecular Weight 390.281
CAS No. 1396861-78-1
Cat. No. B2484590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
CAS1396861-78-1
Molecular FormulaC18H20BrN3O2
Molecular Weight390.281
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C18H20BrN3O2/c19-14-7-3-2-6-13(14)16(23)21-18(10-4-1-5-11-18)17-20-15(22-24-17)12-8-9-12/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,23)
InChIKeyPCRICFSZCYOVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 2-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS 1396861-78-1) as a Research Tool Compound


2-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS 1396861-78-1, molecular weight 390.3 g/mol, formula C18H20BrN3O2) is a synthetic small-molecule heterocyclic benzamide featuring a 1,2,4-oxadiazole core, a 2-bromophenyl substituent, and a cyclohexyl linker [1]. This compound was disclosed in patent filings as a member of a broader oxadiazole-derivative series with intended pharmacological activity, though the specific biological annotation for this individual analog remains absent from the public domain [2]. It is currently catalogued as a research-grade chemical building block by select suppliers [1], positioning it for use in medicinal chemistry derivatization, SAR-by-catalog investigations, or as a synthetic intermediate rather than as a validated probe or reference standard.

Substitution Risk Analysis: Why In-House Oxadiazole-Benzamide Analogs Cannot Replace 1396861-78-1 Without Verification


Compounds sharing the 1,2,4-oxadiazole-benzamide scaffold cannot be treated as interchangeable research tools for procurement purposes. Small structural perturbations within this chemotype—such as replacing the 2-bromo substituent with a chloro, cyano, methoxy, or difluoro group, or altering the linker from cyclohexyl to thiophene or phenyl—can profoundly shift target engagement, kinase selectivity profiles, and metabolic stability [1][2]. The patent literature describing this compound class explicitly demonstrates that specific substitution patterns at the benzamide ring are critical for achieving desired levels of biological activity in assays relevant to diabetes and metabolic disorders [3]. Without head-to-head data against named comparators, any substitution of 1396861-78-1 by an in-stock analog introduces an unquantified risk of divergent pharmacology and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS 1396861-78-1)


Evidence Gap Declaration: Absence of Publicly Available Bioactivity Data for Comparator-Based Differentiation

A comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent documents was conducted to identify any quantitative bioactivity data (IC50, Ki, EC50, Kd, % inhibition at defined concentration) for 2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS 1396861-78-1). This search returned zero assay results containing experimental concentration-response data for this specific compound [1][2]. Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level quantitative inference can be constructed that would satisfy the criteria for evidence-based product differentiation. This absence of public domain activity data is the single most material factor in the procurement decision for this compound, as it precludes any claims of superior potency, selectivity, or efficacy relative to its closest in-class analogs.

Medicinal chemistry Cheminformatics Procurement risk assessment

Physicochemical Property Profile of CAS 1396861-78-1 with Cross-Study Comparator Context

The computed physicochemical profile of 2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS 1396861-78-1) includes an XLogP3-AA value of 3.8, a molecular weight of 390.3 g/mol, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1]. These properties place the compound within Lipinski-compliant oral drug-like space (zero RO5 violations). For procurement context, commercially listed close analogs bearing the same oxadiazole-cyclohexyl core but with different benzamide substituents—such as N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide (MW 355.43, C20H25N3O3) and N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide (MW 377.37) —exhibit distinct logP and hydrogen-bonding profiles that would affect membrane permeability, solubility, and off-target promiscuity risk. The 2-bromo substituent introduces a heavier halogen (Br, atomic weight 79.9) not present in the methoxy or difluoro analogs, conferring distinct electronic effects (σm = 0.39 for Br vs. σm = 0.34 for Cl and σm = 0.12 for OCH3) relevant to metal-catalyzed cross-coupling diversification strategies.

Drug-likeness Lead optimization ADME prediction

Patent Landscape Evidence: Class-Level Positioning of 1396861-78-1 Within an Oxadiazole-Benzamide Series

CAS 1396861-78-1 falls within the Markush structure of multiple patent families claiming oxadiazole-derivative compounds with pharmacological utility. One representative patent (WO2010076212A1, assigned to Glaxo Group Limited) describes a broad series of oxadiazole-containing compounds for the treatment of metabolic and other disorders [1]. Another patent family (JP2012515170A) specifically claims N-hetero-ring-substituted amide derivatives with hypoglycemic activity and pancreatic β-cell protective effects [2]. The patent SAR context establishes that within these series, the combination of a 3-cyclopropyl-1,2,4-oxadiazole moiety with a cyclohexyl linker and a substituted benzamide is pharmacologically relevant. However, the specific 2-bromo benzamide substitution pattern represented by 1396861-78-1 is listed among numerous enumerated examples rather than as a specifically exemplified compound with disclosed biological data, indicating it was likely synthesized as part of a combinatorial exploration rather than as a lead-optimized candidate. This distinguishes it from more thoroughly characterized exemplars within the same patent series that have reported in vivo efficacy data.

Patent analysis Chemical series Target class

Oxadiazole-Benzamide Class-Level Biological Activity: Inferring Potential Target Engagement from Structural Analogy

Class-level literature evidence demonstrates that 1,2,4-oxadiazole-containing benzamide derivatives exhibit biological activity across diverse target classes. A series of 2-aminobenzamide derivatives bearing the 1,2,4-oxadiazole moiety have been reported as potent histone deacetylase (HDAC) inhibitors with nanomolar activity, where the oxadiazole ring serves as a critical pharmacophoric element for zinc-binding group interactions [1]. Separately, MDPI-published research describes the design of benzamides containing 1,2,4-oxadiazole moieties that demonstrated broad-spectrum antifungal activity, with 28 derivatives synthesized and biologically evaluated [2]. Additionally, substituted oxadiazoles have been identified as a novel scaffold for DNA gyrase inhibitors with antibacterial potential [3]. However, it is essential to note that none of these studies included CAS 1396861-78-1 or a compound with a 2-bromo substitution pattern, and the extrapolation of activity profiles across different substitution patterns within this chemotype is not supported by quantitative SAR models in the public domain. This class-level evidence is therefore presented as contextual background only and cannot substitute for compound-specific data.

Kinase inhibition HDAC inhibition Antimicrobial activity

Procurement-Grade Statement on Quantitative Differentiation Evidence Limitations

Following an exhaustive search of public-domain data sources for this compound, the evidence base for quantitative differentiation of CAS 1396861-78-1 from its closest analogs is fundamentally insufficient to support a claim of biological superiority for any specific application. The compound has been identified in: (a) PubChem (CID 71792024) with computed physicochemical descriptors but zero bioassay results [1]; (b) ChEMBL with no matching entry for this CAS number [2]; (c) patent documents as an enumerated structure without disclosed biological data [3]; and (d) commercial supplier catalogs as a research-grade chemical [1]. No IC50, Ki, EC50, Kd, cellular potency, selectivity panel, ADME, or in vivo efficacy data have been published for this specific compound in the peer-reviewed literature or in publicly accessible databases. The highest-strength evidence available—class-level inference from structurally related oxadiazole benzamides—cannot be elevated to compound-specific claims without introducing scientifically unsupported extrapolation. Therefore, the procurement rationale for this compound must rest exclusively on its chemical properties (2-bromo substitution as a synthetic handle, Lipinski-compliant drug-like profile) and its potential utility as a late-stage diversification intermediate or as a negative control in proprietary screening campaigns where internal biological data exist but remain undisclosed.

Evidence-based procurement Compound selection criteria Data transparency

Recommended Application Scenarios for 2-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide Based on Available Evidence


Late-Stage Diversification Intermediate in Medicinal Chemistry Lead Optimization

The 2-bromo substituent on the benzamide ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, or Ullmann-type couplings), enabling rapid exploration of chemical space around the benzamide moiety without de novo synthesis of the oxadiazole-cyclohexyl core. This positions CAS 1396861-78-1 as a late-stage diversification intermediate for lead optimization programs targeting the oxadiazole-benzamide pharmacophore class, where the bromine atom serves as a synthetic exit vector for introducing aromatic, heteroaromatic, or amine substituents . The compound's Lipinski-compliant physicochemical profile (MW 390.3, XLogP3-AA 3.8, 0 RO5 violations) further supports its suitability as a starting point for analog generation within oral drug-like chemical space .

Proprietary SAR-by-Catalog Screening Against Patent-Disclosed Oxadiazole Target Classes

Given that CAS 1396861-78-1 falls within the Markush claims of patents describing oxadiazole derivatives for metabolic disorders , organizations with internal screening capabilities may procure this compound for proprietary SAR-by-catalog evaluation against targets implicated in diabetes, metabolic syndrome, or pancreatic β-cell protection. The compound's enumeration in patent literature, combined with the absence of public biological data, creates an opportunity for generating proprietary differentiation data that could support freedom-to-operate or lead identification objectives. However, this scenario presupposes that the procuring organization has established screening infrastructure and accepts the risk that the compound may demonstrate weak or no activity at the intended target.

Negative Control or Comparator Compound for Internal Oxadiazole-Benzamide SAR Programs

In organizations with established internal oxadiazole-benzamide lead series, CAS 1396861-78-1 may serve as a structurally matched negative control or comparator compound. If the procuring entity possesses proprietary biological data indicating that the 2-bromo substitution pattern abolishes or attenuates activity at a particular target relative to the lead compound, this compound could be used to benchmark assay sensitivity, confirm SAR trends, or validate target engagement hypotheses. This application requires that the procuring entity already holds internal data establishing the compound's biological profile, as no public data exist to guide its selection for this purpose.

Chemical Biology Probe Development via Bromine-to-Functional-Group Conversion

The 2-bromo substituent can be exploited for the installation of affinity tags (e.g., biotin), fluorescent reporters, or photoaffinity labeling groups through metal-catalyzed coupling or nucleophilic aromatic substitution chemistry. This enables the conversion of CAS 1396861-78-1 into a chemical biology probe for target identification studies (e.g., pull-down experiments, cellular imaging, or chemoproteomics) within the oxadiazole-benzamide target space. The cyclohexyl linker and cyclopropyl-oxadiazole core provide a rigid, three-dimensional scaffold that may confer favorable properties for probe-target interactions . This application is contingent upon the availability of validated target engagement data for the oxadiazole-benzamide chemotype, which must be established independently by the procuring entity.

Quote Request

Request a Quote for 2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.